molecular formula C18H18N2O3S2 B3009327 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 886924-00-1

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B3009327
CAS RN: 886924-00-1
M. Wt: 374.47
InChI Key: HAPRTMKNIQRXCZ-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as DMTB-Et, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of benzamide compounds that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Scientific Research Applications

Electrophysiological Activity

N-substituted benzamide derivatives, including compounds similar to N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide, have been explored for their cardiac electrophysiological activity. These compounds demonstrate the potential to act as selective class III agents, indicating their relevance in cardiac arrhythmia treatments (Morgan et al., 1990).

Anticancer Applications

Research has shown that certain N-substituted benzamide derivatives exhibit significant anticancer activity. Studies have evaluated these compounds against various cancer cell lines, finding that some demonstrate higher efficacy than reference drugs (Ravinaik et al., 2021).

Antimicrobial Properties

N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which are structurally related to the compound , have displayed potent antimicrobial activity. These molecules have been particularly effective against Gram-positive strains (Bikobo et al., 2017).

Anti-Inflammatory Activity

Studies on N,N-dimethylamino benzamide derivatives based on thiazole and thiazoline, closely related to this compound, have shown anti-inflammatory properties. Some of these compounds have been effective at certain concentrations without adversely affecting myocardial function (Lynch et al., 2006).

Antifungal Activity

Benzamide derivatives with thiazole components have demonstrated promising antifungal properties. These compounds were effective against certain fungal strains, suggesting potential applications in treating fungal infections (Chawla, 2016).

Positron Emission Tomography Imaging

Some benzamides, including those with thiazolyl groups, have been used in positron emission tomography (PET) imaging, particularly for imaging metabotropic glutamate receptors in the brain. This highlights their potential in neurological research and diagnostics (Fujinaga et al., 2012).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-4-25(22,23)15-8-6-5-7-13(15)17(21)20-18-19-16-12(3)11(2)9-10-14(16)24-18/h5-10H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPRTMKNIQRXCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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